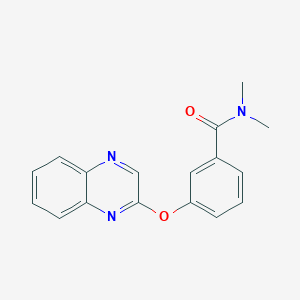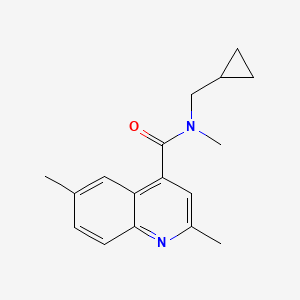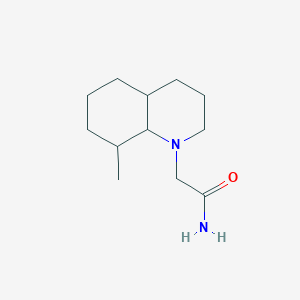![molecular formula C8H6N4S3 B7527921 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as MTIT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MTIT is a thiazolylthiadiazole derivative that exhibits promising anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood. However, research has shown that 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole targets multiple cellular pathways, including the cell cycle, apoptosis, and DNA damage response. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole also induces DNA damage in cancer cells, which activates the DNA damage response pathway. This pathway leads to the activation of p53, a tumor suppressor protein that regulates cell cycle progression and apoptosis. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole exhibits several biochemical and physiological effects. In cancer cells, 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole also inhibits the activity of topoisomerase II, which is essential for DNA replication and repair. This leads to DNA damage and activation of the DNA damage response pathway.
In addition, 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole exhibits antiviral activity by inhibiting viral enzymes and viral entry into host cells. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has high yield. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole exhibits potent biological activity against a variety of diseases, making it a promising candidate for drug development. However, 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole also exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole. One potential direction is to optimize the synthesis method to improve the solubility and bioavailability of 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole. Another direction is to investigate the potential of 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole as a combination therapy with other anticancer drugs. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole has shown synergistic effects with several anticancer drugs, including doxorubicin and paclitaxel.
In addition, research can explore the potential of 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole as a treatment for viral and bacterial infections. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole has shown potent antiviral and antimicrobial activity, making it a promising candidate for drug development.
Conclusion
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole is a promising heterocyclic compound that exhibits diverse biological activities. It has shown potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole targets multiple cellular pathways, including the cell cycle, apoptosis, and DNA damage response. While 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole has some limitations, it has high potential for drug development. Future research can explore the optimization of the synthesis method, combination therapy, and potential use as a treatment for viral and bacterial infections.
Métodos De Síntesis
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole can be synthesized by the reaction of 2-aminothiazole with carbon disulfide and sodium hydroxide to form 2-(1,3-thiazol-2-ylsulfanyl)thiazole. This intermediate can then react with methyl iodide and potassium carbonate to form 6-methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole. The synthesis of 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole is relatively simple and can be performed in a few steps with high yield.
Aplicaciones Científicas De Investigación
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole has been extensively studied for its potential use in the treatment of various diseases. Research has shown that 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases and increasing the expression of pro-apoptotic proteins.
6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole also exhibits antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole inhibits the replication of these viruses by targeting viral enzymes and viral entry into host cells. In addition, 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole has shown potent antimicrobial activity against a variety of bacterial and fungal strains. 6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole disrupts bacterial cell membranes and inhibits the growth of fungi by disrupting their cell walls.
Propiedades
IUPAC Name |
6-methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S3/c1-5-4-12-6(10-5)14-8(11-12)15-7-9-2-3-13-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNUVNHTKJLHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)SC(=N2)SC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)

![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)
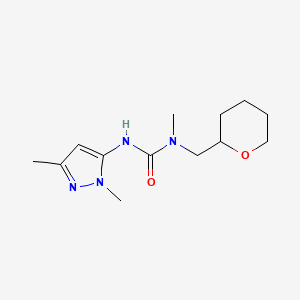
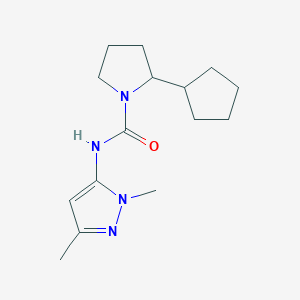
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
